molecular formula C14H20ClF3N4OS B10923941 1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10923941
M. Wt: 384.8 g/mol
InChI Key: MUYLNQLVHZCFHG-UHFFFAOYSA-N
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Description

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound characterized by its unique chemical structure This compound contains a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, linked to a propyl chain and a tetrahydrofuran ring through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor under acidic conditions.

    Substitution Reactions: Chlorine, methyl, and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.

    Linking the Propyl Chain: The propyl chain is attached to the pyrazole ring through nucleophilic substitution reactions.

    Thiourea Linkage Formation: The final step involves the reaction of the propyl-substituted pyrazole with tetrahydrofuran and thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the thiourea linkage to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the propyl chain, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the pyrazole ring can interact with enzyme active sites, while the thiourea linkage may form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its specific combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiourea linkage provides additional sites for interaction with biological molecules.

This detailed article provides a comprehensive overview of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20ClF3N4OS

Molecular Weight

384.8 g/mol

IUPAC Name

1-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C14H20ClF3N4OS/c1-9-11(15)12(14(16,17)18)21-22(9)6-3-5-19-13(24)20-8-10-4-2-7-23-10/h10H,2-8H2,1H3,(H2,19,20,24)

InChI Key

MUYLNQLVHZCFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NCC2CCCO2)C(F)(F)F)Cl

Origin of Product

United States

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